molecular formula C21H20N2O3 B2905393 1-[(Z)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]naphthalen-2-yl acetate CAS No. 325994-93-2

1-[(Z)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]naphthalen-2-yl acetate

Cat. No. B2905393
CAS RN: 325994-93-2
M. Wt: 348.402
InChI Key: LSNOZQRFRAUFIB-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a 6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene group attached to a naphthalen-2-yl group via a methylene bridge. The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. Its molecular weight is 348.402, but other properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .

Scientific Research Applications

. Its structure suggests potential utility in the field of drug discovery, particularly as a scaffold for the development of new therapeutic agents. Its unique chemical properties could be explored for binding affinity with various biological targets, aiding in the design of drugs with improved efficacy and reduced side effects.

Agricultural Research

In the context of agricultural research, the compound’s potential as a precursor for the synthesis of agrochemicals could be explored. Its structural features might be conducive to the development of new pesticides or herbicides with specific modes of action, contributing to more effective crop protection strategies.

Each of these applications leverages the unique chemical structure of the compound, offering a wide range of possibilities for scientific exploration and innovation. While the current information does not provide specific details on the applications, the compound’s molecular framework presents numerous opportunities for further research and development across various scientific disciplines .

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. Further studies would be needed to determine its biological activity and potential therapeutic uses .

Safety and Hazards

This compound is not intended for human or veterinary use, indicating that it may pose health risks if improperly handled. As with all chemicals, it should be handled with appropriate safety precautions.

Future Directions

Given the lack of information about this compound, future research could focus on elucidating its synthesis, structure, reactivity, mechanism of action, and physical and chemical properties. This could potentially uncover new applications for this compound in various fields, such as medicinal chemistry .

properties

IUPAC Name

[1-[(Z)-(3-oxo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-2-ylidene)methyl]naphthalen-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-14(24)26-19-11-10-15-7-4-5-8-16(15)17(19)13-18-21(25)23-12-6-2-3-9-20(23)22-18/h4-5,7-8,10-11,13H,2-3,6,9,12H2,1H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNOZQRFRAUFIB-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N4CCCCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)N4CCCCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-[(Z)-(3-oxo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-2-ylidene)methyl]naphthalen-2-yl] acetate

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